molecular formula C5H6N4O B188243 4-Aminopyrimidine-5-carboxamide CAS No. 4786-51-0

4-Aminopyrimidine-5-carboxamide

Cat. No. B188243
CAS RN: 4786-51-0
M. Wt: 138.13 g/mol
InChI Key: LHRPKQMNCPCVQL-UHFFFAOYSA-N
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Description

4-Aminopyrimidine-5-carboxamide is a chemical compound with the molecular formula C5H6N4O . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

4-Aminopyrimidine-5-carboxamide can be synthesized by reacting suitable 2-ethoxyalkylene malononitriles with easily available amidine hydrochlorides . This reaction results in good yields using a simple synthetic scheme .


Molecular Structure Analysis

The molecular structure of 4-Aminopyrimidine-5-carboxamide consists of 5 carbon atoms, 6 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom . The average mass of the molecule is 138.127 Da .


Chemical Reactions Analysis

4-Aminopyrimidine-5-carboxamide is involved in various chemical reactions. For instance, it has been used in the synthesis of novel pyrimido[4,5-d]pyrimidine derivatives . It also plays a role in the synthesis of 4-aminopyrimidine-5-carbonitriles .


Physical And Chemical Properties Analysis

4-Aminopyrimidine-5-carboxamide has a density of 1.426g/cm^3, a boiling point of 366.3°C at 760 mmHg, a flashing point of 175.3°C, and a refractive index of 1.656 . Its vapor pressure is 1.48E-05mmHg at 25°C .

Scientific Research Applications

4-Aminopyrimidine-5-carboxamide: A Comprehensive Analysis of Scientific Research Applications

Safety and Hazards

4-Aminopyrimidine-5-carboxamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is fatal if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is toxic in contact with skin or if inhaled .

Future Directions

While there is limited information on the future directions of 4-Aminopyrimidine-5-carboxamide, kinase drug discovery, which often involves aminopyrimidines, has made remarkable progress over the past 20 years . This suggests that 4-Aminopyrimidine-5-carboxamide could potentially play a role in future kinase drug discovery efforts.

Mechanism of Action

Target of Action

4-Aminopyrimidine-5-carboxamide, also known as AICA ribonucleotide or AICAR, primarily targets the AMP-dependent protein kinase (AMPK) . AMPK is a crucial enzyme involved in energy homeostasis and metabolic regulation within cells .

Mode of Action

AICAR is an analog of adenosine monophosphate (AMP) and acts as an AMPK activator . By mimicking AMP, AICAR binds to AMPK, leading to its activation . This activation stimulates various downstream processes, including glucose transport and fatty acid oxidation, which are essential for energy production and cellular metabolism .

Biochemical Pathways

AICAR plays a significant role in the purine metabolism pathway, acting as an intermediate in the generation of inosine monophosphate . It also influences the AMPK signaling pathway, which regulates energy balance within cells . Activation of AMPK by AICAR can lead to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis .

Pharmacokinetics

It’s known that aicar can be administered orally and is capable of crossing cell membranes to exert its effects .

Result of Action

The activation of AMPK by AICAR leads to several cellular effects. It increases glucose transport into cells, enhances fatty acid oxidation, and promotes mitochondrial biogenesis . These effects collectively improve cellular metabolism and energy production. In addition, AICAR has been shown to have potential therapeutic effects in conditions like diabetes and cardiac ischemic injury .

Action Environment

The action of AICAR can be influenced by various environmental factors. For instance, the presence of other metabolites or drugs can affect AICAR’s efficacy and stability . Furthermore, the specific cellular environment, including the energy status of the cell and the presence of other signaling molecules, can also impact AICAR’s action .

properties

IUPAC Name

4-aminopyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O/c6-4-3(5(7)10)1-8-2-9-4/h1-2H,(H2,7,10)(H2,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRPKQMNCPCVQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355920
Record name 4-aminopyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminopyrimidine-5-carboxamide

CAS RN

4786-51-0
Record name 4-aminopyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-5-pyrimidinecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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